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Compound of Interest

Compound Name: 2,4-Difluoro-3-methylbenzonitrile

Cat. No.: B1589105

An In-Depth Technical Guide to 2,4-Difluoro-3-methylbenzonitrile (CAS: 847502-87-8) for
Advanced Research and Development

Introduction

2,4-Difluoro-3-methylbenzonitrile is a fluorinated aromatic compound that has garnered
significant interest as a versatile building block in the fields of medicinal chemistry,
agrochemicals, and materials science. Its unique structural arrangement, featuring a nitrile
functional group, two fluorine atoms, and a methyl group on a benzene ring, provides a
powerful scaffold for the synthesis of complex, high-value molecules. The strategic
incorporation of fluorine is a well-established method in drug design to modulate key properties
such as metabolic stability, lipophilicity, and binding affinity, making this compound a particularly
valuable intermediate for drug development professionals.[1]

This guide, intended for researchers, scientists, and drug development professionals, provides
a comprehensive technical overview of 2,4-Difluoro-3-methylbenzonitrile, covering its
physicochemical properties, a validated synthesis protocol with mechanistic insights, detailed
methods for spectroscopic characterization, its applications in modern research, and essential
safety protocols.

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is the starting point for any
research endeavor. The key identifiers and physical characteristics of 2,4-Difluoro-3-
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methylbenzonitrile are summarized below.

Property Value Source(s)
CAS Number 847502-87-8 [2][3]
Molecular Formula CsHsF2N [4]
Molecular Weight 153.13 g/mol [3114]
IUPAC Name 2.4-difluoro-3- [2]3]

methylbenzonitrile

Appearance White to off-white liquid or solid  [2]

Melting Point 40-42 °C [4]
GNNHZCHETSTMOG-

InChl Key [2][3]

UHFFFAOYSA-N

Canonical SMILES CC1=C(C=CC(=C1F)C#N)F

[3](5]

Synthesis and Mechanistic Rationale

While various proprietary methods exist for the industrial-scale synthesis of 2,4-Difluoro-3-

methylbenzonitrile, a robust and well-established laboratory-scale approach is the

Sandmeyer reaction. This classic transformation provides a reliable pathway from a readily

available aniline precursor to the desired nitrile.

The proposed synthesis starts from 2,4-difluoro-3-methylaniline. The reaction proceeds in two

critical stages: the diazotization of the primary amine, followed by the substitution of the

diazonium group with a cyanide nucleophile, catalyzed by a copper(l) salt.

Starting Material W Intermediate

Final Product

1. NaNOz, aqg. HCI CuCN, KCN
(2,4—Diﬂuoro—3—methylani|inejj 2.05°C »| Arenediazonium Salt Heat (2,4—DifIuor0—3—methylbenzonitrile)
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Caption: Proposed Sandmeyer reaction pathway for the synthesis of 2,4-Difluoro-3-
methylbenzonitrile.

Experimental Protocol: Sandmeyer Reaction

This protocol outlines a self-validating system for the synthesis, purification, and isolation of the
target compound.

Step 1: Diazotization of 2,4-difluoro-3-methylaniline

In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and
dropping funnel, combine 2,4-difluoro-3-methylaniline (1.0 eq) with aqueous hydrochloric
acid (3.0 eq).

Cool the resulting slurry to 0-5 °C in an ice-salt bath. The low temperature is critical to ensure
the stability of the diazonium salt intermediate.

Dissolve sodium nitrite (NaNO3, 1.1 eq) in a minimal amount of cold water.

Add the sodium nitrite solution dropwise to the aniline slurry, ensuring the internal
temperature does not exceed 5 °C. The slow addition prevents dangerous temperature
spikes and the premature decomposition of the diazonium salt.

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure
full conversion to the diazonium salt.

Step 2: Cyanation (Sandmeyer Reaction)

e In a separate, larger flask, prepare a solution of copper(l) cyanide (CuCN, 1.2 eq) and
potassium cyanide (KCN, 1.2 eq) in water. Caution: Cyanide salts are extremely toxic.
Handle with extreme care under a chemical fume hood.

e Heat the cyanide solution to 60-70 °C.

e Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot cyanide
solution. Vigorous evolution of nitrogen gas will be observed. The rate of addition must be
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controlled to manage the effervescence.

» After the addition is complete, continue to heat the reaction mixture at 70 °C for 1 hour to
drive the reaction to completion.

o Cool the mixture to room temperature and perform a steam distillation or solvent extraction
(e.g., with dichloromethane or ethyl acetate) to isolate the crude product.

Step 3: Purification
» Combine the organic extracts and wash sequentially with water and brine.

e Dry the organic layer over anhydrous sodium sulfate (Na=S0Oa), filter, and concentrate under
reduced pressure to yield the crude product.

o Purify the crude material via column chromatography on silica gel or recrystallization from a
suitable solvent system (e.g., ethanol/water or hexanes) to obtain pure 2,4-Difluoro-3-
methylbenzonitrile.[6]

Spectroscopic Characterization Workflow

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique
spectroscopic approach is required for unambiguous characterization.
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Caption: A typical workflow for the purification and spectroscopic characterization of a
synthesized compound.

Predicted Spectroscopic Data

The following tables present the expected spectral data for 2,4-Difluoro-3-methylbenzonitrile,
based on its structure and data from analogous compounds.[5][7][8]

Table 1: Predicted *H and *3C NMR Spectral Data (in CDCls)
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Predicted .
. . o Coupling .
Nucleus Chemical Shift  Multiplicity Assignment
Constant (Hz)
(3) ppm
1H ~7.4-7.6 t J(H,F) = 8-10 Ar-H
~7.0-7.2 t J(H,F) = 8-10 Ar-H
~2.3-25 s - -CHs
1J(C,F) = 250-
13C ~ 160-165 dd 260, 2J(C,F) = C-F
10-15
1J(C,F) = 250-
~ 158-163 dd 260, 2J(C,F) = C-F
10-15
~ 130-135 m - Ar-C-H
~120-125 t 2J(C,F) = 20-25 Ar-C-H
~115-120 S - -C=N
~105-110 t 2)(C,F) = 20-25 C-CN
|| ~14-18 | q | *J(C,H) = 125 | -CHs |
Table 2: Predicted Infrared (IR) and Mass Spectrometry (MS) Data
Technique Feature Predicted Value Assignment
Strong, sharp
IR . ~2230-2240 cm™* C=N stretch
absorption
Strong absorptions ~1200-1300 cm—! C-F stretches
) Aromatic & Aliphatic
C-H absorptions ~ 2900-3100 cm—?
C-H
Molecular lon Peak
MS (EI) M} m/z 153.04 CsHsF2N*
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| | Key Fragment | m/z 138 | [M-CHs]™* |

Protocols for Spectroscopic Analysis[10]

Nuclear Magnetic Resonance (NMR): Dissolve 10-15 mg of the purified sample in ~0.6 mL of
deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal standard (o
= 0.00 ppm). Transfer to a 5 mm NMR tube and acquire H, 13C, and 1°F spectra.

Infrared (FTIR): If solid, place a small amount of the sample directly onto the crystal of an
Attenuated Total Reflectance (ATR) accessory. If liquid, a thin film can be used. Record the
spectrum from 4000-400 cm~1,

Mass Spectrometry (MS): For a volatile compound, Gas Chromatography-Mass
Spectrometry (GC-MS) with electron ionization (EI) is ideal. This will provide both the
retention time (a measure of purity) and the mass spectrum for structural confirmation.

Applications in Drug Discovery and Development

2,4-Difluoro-3-methylbenzonitrile is not typically an end-product but rather a crucial

intermediate. Its value lies in the unique combination of reactive sites and modulating groups

that it offers to the medicinal chemist.

Scaffold for Bioactive Molecules: The benzonitrile group can be hydrolyzed to a benzoic acid,
reduced to a benzylamine, or converted to a tetrazole, providing multiple avenues for further
chemical modification.[9]

Fluorine-Driven Interactions: The two fluorine atoms significantly alter the electronic profile of
the aromatic ring. They can enhance binding affinity to target proteins through hydrogen
bonding or favorable dipole interactions and can block sites of metabolic degradation,
thereby improving the pharmacokinetic profile of a drug candidate.[1][10]

Intermediate for Targeted Therapies: Fluorinated building blocks are integral to the synthesis
of modern pharmaceuticals, including kinase inhibitors and other targeted cancer therapies.
The specific substitution pattern of this molecule makes it a candidate for building libraries of
compounds for high-throughput screening.[11]
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e Al and Computational Chemistry: In the age of Al-driven drug discovery, well-characterized
and readily available building blocks like this are essential.[12][13] Computational models
can predict how modifications based on this scaffold will affect a molecule's activity, and
having a reliable synthetic source is key to validating these predictions in the lab.[14]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemicals is a top priority.
2,4-Difluoro-3-methylbenzonitrile is a hazardous substance and must be handled with
appropriate precautions.

Table 3: GHS Hazard and Precautionary Statements
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Category Code(s) Description

Signal Word Danger [2]1[3]

Toxic or Harmful if swallowed,
H301/H302, H311/H312, ) ) ) )
Hazard Statements in contact with skin, or if

H331/H332 _
inhaled.[2][3]
H315 Causes skin irritation.[3]
Causes serious eye irritation.
H319
[3]
May cause respirato
H335 o Y _ P v
irritation.[4]
Avoid breathing
Precautionary Statements P261 dust/fume/gas/mist/vapors/spr
ay.[2][4]
Wear protective
P280 gloves/protective clothing/eye

protection/face protection.[2][4]

IF IN EYES: Rinse cautiously

with water for several minutes.
P305+P351+P338 Remove contact lenses, if

present and easy to do.

Continue rinsing.[2][4]

| | P311 | Call a POISON CENTER or doctor/physician.[2] |

Handling and Storage Protocol

» Engineering Controls: Always handle this compound in a certified chemical fume hood to
avoid inhalation of dust or vapors.[15] An eyewash station and safety shower must be readily
accessible.

o Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-retardant lab coat, and
chemical safety goggles at all times.[16][17]
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» Handling: Avoid creating dust if handling the solid form. If the material is a low-melting solid,
it may be gently warmed to be handled as a liquid.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
incompatible materials such as strong oxidizing agents.[2][18] The recommended storage
condition is sealed in dry, room temperature.[2]

Conclusion

2,4-Difluoro-3-methylbenzonitrile (CAS: 847502-87-8) is a high-value chemical intermediate
with significant potential for driving innovation in drug discovery and other areas of chemical
science. Its carefully arranged functional groups provide a synthetically versatile platform, while
the presence of fluorine offers a strategic advantage for fine-tuning the properties of target
molecules. By understanding its synthesis, characterization, and safe handling as detailed in
this guide, researchers can effectively leverage this powerful building block to advance their
scientific and developmental objectives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. nbinno.com [nbinno.com]

2. 2,4-Difluoro-3-methylbenzonitrile | 847502-87-8 [sigmaaldrich.com]

3. 2,4-Difluoro-3-methylbenzonitrile | CBH5F2N | CID 11344119 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 4. 2,4-Difluoro-3-methylbenzonitrile [oakwoodchemical.com]

e 5. PubChemlLite - 2,4-difluoro-3-methylbenzonitrile (C8H5F2N) [pubchemlite.lcsb.uni.lu]
e 6. Organic Syntheses Procedure [orgsyn.org]

o 7.researchgate.net [researchgate.net]

o 8. epfl.ch [epfl.ch]

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.sigmaaldrich.com/JP/ja/product/ambeedinc/ambh5806426e?context=bbe
https://nj-finechem.com/products/nitrile/2-4-difluoro-3-methylbenzonitrile-cas-1261629-53-8.html
https://www.sigmaaldrich.com/JP/ja/product/ambeedinc/ambh5806426e?context=bbe
https://www.benchchem.com/product/b1589105?utm_src=pdf-body
https://www.benchchem.com/product/b1589105?utm_src=pdf-custom-synthesis
https://www.nbinno.com/article/pharmaceutical-intermediates/chemistry-of-innovation-4-fluoro-3-methylbenzonitrile-in-synthesis-xn
https://www.sigmaaldrich.com/JP/ja/product/ambeedinc/ambh5806426e?context=bbe
https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Difluoro-3-methylbenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Difluoro-3-methylbenzonitrile
https://www.oakwoodchemical.com/ProductsList.aspx?CategoryID=-2&txtSearch=27691&ExtHyperLink=1
https://pubchemlite.lcsb.uni.lu/e/compound/11344119
http://orgsyn.org/demo.aspx?prep=v101p0542
https://www.researchgate.net/publication/243943659_Synthesis_reactivity_and_NMR_spectroscopy_of_46-_and_67-difluoro-3-methyl-1_H_-indazoles
https://www.epfl.ch/schools/sb/research/isic/wp-content/uploads/2018/10/NMR_Chemical_Shifts_Trace.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589105?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

9. CN105017026B - The synthetic method of 2,4 difluoro benzene methanamines - Google
Patents [patents.google.com]

10. 2,4-Difluoro-5-methylbenzonitrile| CAS 329314-68-3 [benchchem.com]
11. ossila.com [ossila.com]
12. accio.github.io [accio.github.io]

13. Applications of machine learning in drug discovery and development - PubMed
[pubmed.ncbi.nim.nih.gov]

14. mdpi.com [mdpi.com]

15. synquestlabs.com [synquestlabs.com]

16. downloads.ossila.com [downloads.ossila.com]
17. fon.com [fbn.com]

18. 2,4-Difluoro-3-Methylbenzonitrile | Properties, Uses, Safety Data & Supplier China [nj-
finechem.com]

To cite this document: BenchChem. [2,4-Difluoro-3-methylbenzonitrile CAS number 847502-
87-8]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1589105#2-4-difluoro-3-methylbenzonitrile-cas-
number-847502-87-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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